LogP Differentiates 3-Methyl from 2-Methyl Regioisomer
The predicted octanol-water partition coefficient (LogP) for (3-methylcyclohexyl)methanol is 2.36, which is 0.56 log units higher than the predicted LogP of 1.80 for the 2-methyl regioisomer [1]. This difference corresponds to a ~3.6-fold higher predicted partitioning into octanol for the 3-methyl isomer, reflecting the distinct steric and electronic influence of the methyl substituent position on overall hydrophobicity.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.36 (ACD/Labs predicted) |
| Comparator Or Baseline | (2-Methylcyclohexyl)methanol, LogP = 1.80 (predicted) |
| Quantified Difference | ΔLogP = +0.56 (3-methyl vs 2-methyl) |
| Conditions | Predicted values from ACD/Labs Percepta Platform for neutral species. |
Why This Matters
A ΔLogP of 0.56 can significantly affect retention times in reverse-phase chromatography, membrane permeability in biological assays, and partitioning behavior in liquid-liquid extractions, making the 3-methyl isomer preferable for applications requiring higher lipophilicity without adding molecular weight.
- [1] ChemSpider. (3-Methylcyclohexyl)methanol. CSID: 13617943. Predicted ACD/LogP: 2.36. View Source
